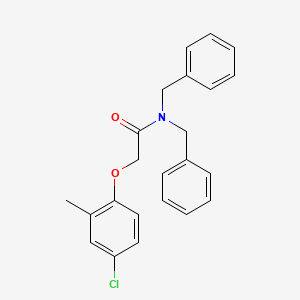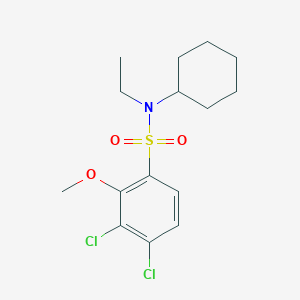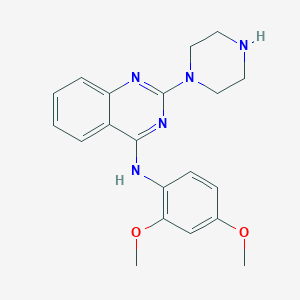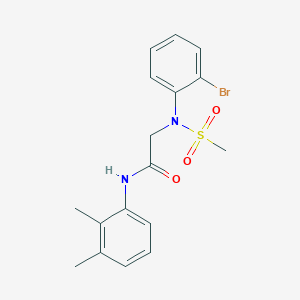![molecular formula C19H21IN2O4S B3618948 2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3618948.png)
2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide
Vue d'ensemble
Description
2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide, also known as IMD-0354, is a small molecule inhibitor that has been used in scientific research for its ability to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a signaling pathway that plays a critical role in regulating the immune response, inflammation, and cell survival. The inhibition of this pathway has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide inhibits the activity of the NF-κB pathway by specifically targeting the inhibitor of κB kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitor of κB (IκB) proteins, which leads to their degradation and subsequent activation of the NF-κB pathway. By inhibiting the activity of the IKK complex, this compound prevents the activation of the NF-κB pathway and reduces the expression of NF-κB target genes.
Biochemical and Physiological Effects
The inhibition of the NF-κB pathway by this compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, reduce cell proliferation, and inhibit tumor growth. In autoimmune disorders, this compound has been shown to reduce inflammation and joint damage by inhibiting the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has been shown to improve disease symptoms in inflammatory diseases, such as inflammatory bowel disease, by reducing inflammation and promoting tissue repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments is its specificity for the IKK complex, which allows for the selective inhibition of the NF-κB pathway. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, which makes it an attractive candidate for drug development. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other NF-κB inhibitors, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several future directions for the use of 2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide in scientific research. One potential application is in the development of novel cancer therapies, either as a single agent or in combination with other drugs. Additionally, this compound may have potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Further research is needed to fully understand the mechanisms of action of this compound and to identify its potential therapeutic applications.
Applications De Recherche Scientifique
2-iodo-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide has been extensively used in scientific research to study the role of the NF-κB pathway in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, prostate cancer, and pancreatic cancer cells. In autoimmune disorders, such as rheumatoid arthritis, this compound has been shown to reduce inflammation and joint damage. Additionally, this compound has been used in research on inflammatory diseases, such as inflammatory bowel disease, and has been shown to reduce inflammation and improve disease symptoms.
Propriétés
IUPAC Name |
2-iodo-N-(2-methoxy-4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O4S/c1-26-18-13-14(27(24,25)22-11-5-2-6-12-22)9-10-17(18)21-19(23)15-7-3-4-8-16(15)20/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWVMSKSKXXQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B3618865.png)

![2-{2-bromo-6-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B3618875.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3618877.png)
![2-(2,5-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B3618881.png)

![N-[2-(aminocarbonyl)phenyl]-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide](/img/structure/B3618899.png)



![ethyl {[6-iodo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3618944.png)
![2-tert-butyl 4-ethyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3618952.png)
![N~1~-(2,4-difluorophenyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3618955.png)
